Assessment of Quantitative Differentiation for 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester
An exhaustive search of primary research literature, patent databases (including Google Patents, USPTO, EPO, WIPO), and authoritative repositories (PubChem, ChEMBL) was conducted for 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 1954361-46-6). No head-to-head comparative studies, quantitative SAR data, or biological assay results specific to this compound were identified. While the benzothiophene-2-carboxylate class has been described as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK) [1] and has been explored in kinase inhibitor programs [2], the specific 5-cyclopropyl methyl ester variant has not been profiled in any disclosed dataset. Consequently, no quantifiable differentiation dimensions (IC50, Ki, thermodynamic solubility, logP, metabolic stability) can be established against defined comparators such as 5-chloro, 5-fluoro, or 5-methyl analogs.
| Evidence Dimension | Quantitative differentiation (any dimension) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | None definable with quantitative values |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
Until experimental data are generated, procurement decisions for this compound must be based on its value as a novel, structurally unique intermediate for combinatorial library synthesis rather than on proven biological or physicochemical advantages over alternatives.
- [1] Tso, S.-C., Qi, X., Gui, W.-J., Wu, C.-Y., Chuang, J. L., Wernimont, A. K., ... & Chuang, D. T. (2014). Structure-guided development of specific pyruvate dehydrogenase kinase inhibitors targeting the ATP-binding pocket. Journal of Biological Chemistry, 289(30), 20583–20592. (Context: Benzothiophene carboxylates as BDK inhibitors; 5-cyclopropyl variant not included). View Source
- [2] Segretti, N. D., Takarada, J. E., Ferreira, M. A., Jr., Santiago, A. da S., Teodoro, B. V. M., Damiao, M. C. F. C. B., ... & Counago, R. M. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 68, 128764. View Source
